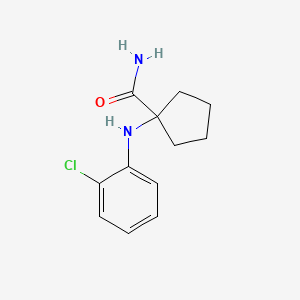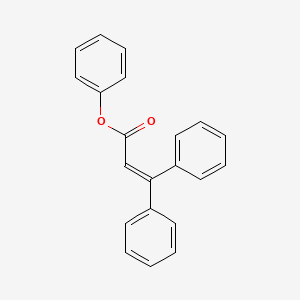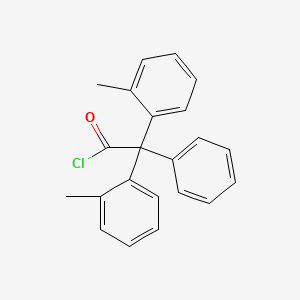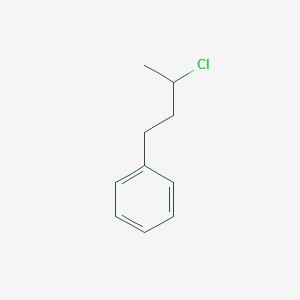
Benzene, (3-chlorobutyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (3-chlorobutyl):
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing Benzene, (3-chlorobutyl) is through the cobalt-catalyzed hydrochlorination of 4-phenyl-1-butene. This reaction involves the use of cobalt(II) tetrafluoroborate as a catalyst and ethanol as the solvent. The reaction is carried out at room temperature, and the product is purified by chromatography on silica gel .
Industrial Production Methods: Industrial production of Benzene, (3-chlorobutyl) typically involves the Friedel-Crafts alkylation reaction. This process uses benzene and 3-chlorobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds via the formation of a carbocation intermediate, which then reacts with the benzene ring to form the desired product .
Chemical Reactions Analysis
Types of Reactions: Benzene, (3-chlorobutyl) undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chlorobutyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding alkane.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide (NaOH) for hydroxylation and ammonia (NH3) for amination. These reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Major Products:
Substitution Reactions: Products include 3-hydroxybutylbenzene and 3-aminobutylbenzene.
Oxidation Reactions: Products include 3-chlorobutyric acid and 3-chlorobutanol.
Reduction Reactions: The major product is 3-butylbenzene.
Scientific Research Applications
Benzene, (3-chlorobutyl) has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of Benzene, (3-chlorobutyl) involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The chlorine atom in the 3-chlorobutyl group can be replaced by other nucleophiles, leading to the formation of various derivatives. These reactions typically proceed via the formation of a carbocation intermediate, which then reacts with the benzene ring .
Comparison with Similar Compounds
Benzene, (4-chlorobutyl): Similar structure but with the chlorine atom on the fourth carbon of the butyl chain.
Benzene, (2-chlorobutyl): Similar structure but with the chlorine atom on the second carbon of the butyl chain.
Benzene, (3-bromobutyl): Similar structure but with a bromine atom instead of chlorine.
Uniqueness: Benzene, (3-chlorobutyl) is unique due to its specific positioning of the chlorine atom on the third carbon of the butyl chain. This positioning influences its reactivity and the types of reactions it can undergo, making it distinct from its isomers and analogs .
Properties
CAS No. |
4830-94-8 |
|---|---|
Molecular Formula |
C10H13Cl |
Molecular Weight |
168.66 g/mol |
IUPAC Name |
3-chlorobutylbenzene |
InChI |
InChI=1S/C10H13Cl/c1-9(11)7-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3 |
InChI Key |
MPRASCUUHIQYFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC1=CC=CC=C1)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


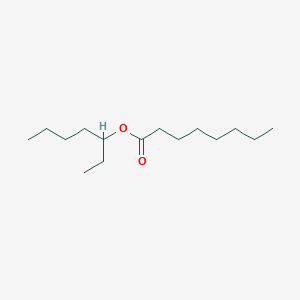
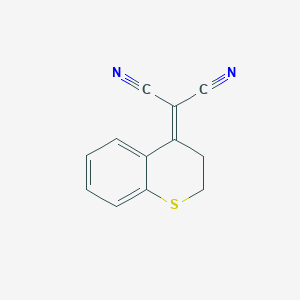
![1-(2H,5H-[1,3]Dioxolo[4,5-f]indol-7-yl)-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B14735162.png)
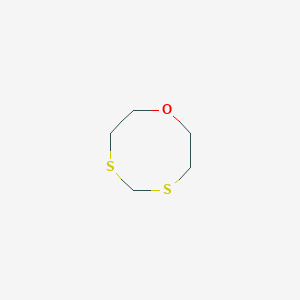
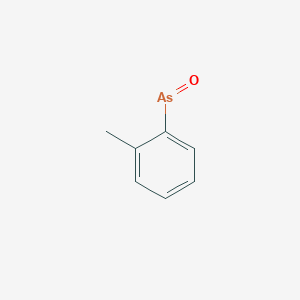
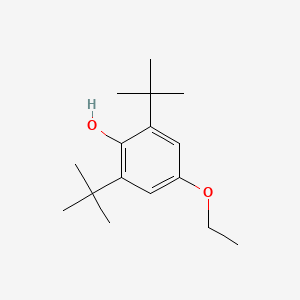
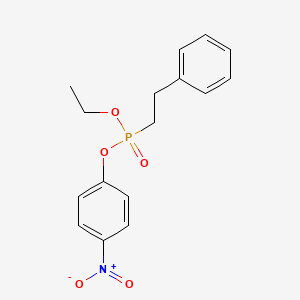
![2-[(E)-1-carboxy-1-phenylhex-1-en-2-yl]benzoic acid](/img/structure/B14735193.png)

![1,1'-[Buta-1,3-diene-1,4-diylbis(sulfanediylmethylene)]dibenzene](/img/structure/B14735208.png)
![9,10-Anthracenedione, 1,8-dihydroxy-4-[[3-(1-hydroxyethyl)phenyl]amino]-5-nitro-](/img/structure/B14735213.png)
